S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate
Overview
Description
S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate is a chemical compound with the molecular formula C5H8Cl3NO3S3 and a molecular weight of 332.68 g/mol . This compound is known for its unique structure, which includes a trichloroethoxy group, a sulfonyl group, and a carbonodithioimidate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate involves several steps. One common method includes the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with 2,2,2-trichloroethanol and sulfuryl chloride to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Chemical Reactions Analysis
S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate involves its ability to act as an electrophile in chemical reactions. The trichloroethoxy group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This reactivity is utilized in various synthetic applications, including the formation of guanidine derivatives .
Comparison with Similar Compounds
S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate can be compared with similar compounds such as:
- Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbamate
- Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]thiocarbamate
These compounds share similar structural features but differ in their functional groups. The unique combination of the trichloroethoxy group and the carbonodithioimidate moiety in this compound gives it distinct reactivity and applications .
Properties
IUPAC Name |
2,2,2-trichloroethyl N-[bis(methylsulfanyl)methylidene]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO3S3/c1-13-4(14-2)9-15(10,11)12-3-5(6,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMQHRVOAWREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584892 | |
Record name | Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882739-46-0 | |
Record name | Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.